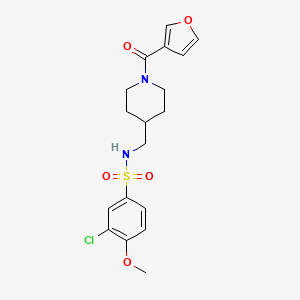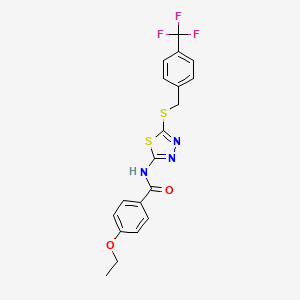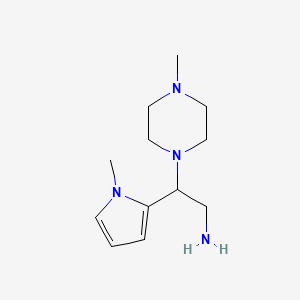
dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane is an organometallic compound that features a central carbon atom bonded to two chlorine atoms and two 1-(4-methoxyphenyl)-1H-tetrazol-5-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane typically involves the reaction of 1-(4-methoxyphenyl)-1H-tetrazole with a suitable chlorinating agent. One common method is to react 1-(4-methoxyphenyl)-1H-tetrazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-(4-methoxyphenyl)-1H-tetrazole in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Reflux the reaction mixture for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coordination Reactions: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under mild conditions.
Coordination Reactions: Transition metal salts such as palladium chloride (PdCl2) or platinum chloride (PtCl2) are used in the presence of suitable ligands.
Major Products Formed
Substitution Reactions: Products include substituted tetrazoles with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the tetrazole ring.
Coordination Reactions:
科学研究应用
Dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the bioactivity of the tetrazole ring.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane involves its interaction with molecular targets through coordination and substitution reactions. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s bioactivity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)-1H-tetrazole: A precursor in the synthesis of dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane.
Dichlorobis(1H-tetrazol-5-yl)methane: A similar compound lacking the methoxyphenyl group, with different chemical properties and applications.
Bis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane: A related compound without the chlorine atoms, used in similar research applications.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and methoxyphenyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the formation of stable coordination complexes.
属性
IUPAC Name |
5-[dichloro-[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-1-(4-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N8O2/c1-28-13-7-3-11(4-8-13)26-15(20-22-24-26)17(18,19)16-21-23-25-27(16)12-5-9-14(29-2)10-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKQCZUCONTOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C(C3=NN=NN3C4=CC=C(C=C4)OC)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3014561.png)
![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3014563.png)
![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3014565.png)

![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)

![N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B3014572.png)

![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid](/img/structure/B3014576.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014578.png)

![(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B3014581.png)
![dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3014583.png)
